![molecular formula C21H20BrN3OS B2694735 6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-86-3](/img/structure/B2694735.png)
6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine and pyridine rings, the introduction of the benzyl groups, and the formation of the thioether linkage. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and pyridine rings would likely result in these rings being planar. The benzyl groups and the thioether linkage would add complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the pyrimidine and pyridine rings could make it susceptible to reactions typical of aromatic compounds. The thioether linkage could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Anti-HIV-1 Activity
The compound's derivatives have been synthesized and evaluated for their antiviral properties, particularly against HIV-1. A study highlighted the synthesis of new derivatives containing various substituents at positions 5 and 6 of the pyrimidine ring, demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. These derivatives suppress HIV-1 reproduction by significant percentages at specific concentrations, indicating their potential as antiviral agents (Novikov et al., 2004).
Antibacterial and Antifungal Applications
Another area of application involves the compound's antibacterial and antifungal activities. Derivatives of this compound have been synthesized and shown excellent in vitro antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and others. Additionally, they exhibit antifungal activity against species like Aspergillus flavus and Candida albicans, surpassing the efficacy of standard drugs in some cases (Maddila et al., 2016).
Catalytic Activity in Organic Synthesis
The structural motif of this compound has been explored for its catalytic activity in organic synthesis. Specifically, palladium complexes with tetrahydropyrimidin-2-ylidene ligands have shown moderate to high catalytic activities in the direct arylation of furans, thiophenes, and thiazoles with various aryl bromides. This illustrates the compound's utility in facilitating organic transformations, contributing to the synthesis of complex organic molecules (Karaca et al., 2015).
Antitumor Activity
Research has also demonstrated the potential of this compound's derivatives in cancer therapy. For instance, specific derivatives have shown potent antitumor activity against liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines. This suggests a promising avenue for the development of new anticancer agents (Edrees & Farghaly, 2017).
Antioxidant Properties
The antioxidant properties of related pyrimidine derivatives have been investigated, highlighting their potential as corrosion inhibitors and in scavenging free radicals. This indicates their applicability in protecting materials from degradation and in pharmaceutical formulations to mitigate oxidative stress (Akbas et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-benzyl-2-[(3-bromophenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c22-17-8-4-7-16(11-17)14-27-21-23-19-9-10-25(13-18(19)20(26)24-21)12-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJHGYFHINTNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC3=CC(=CC=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

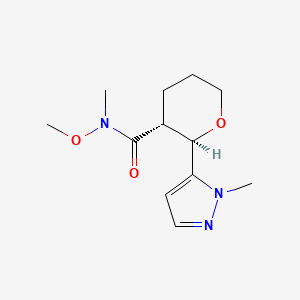
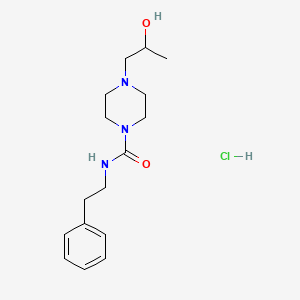
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
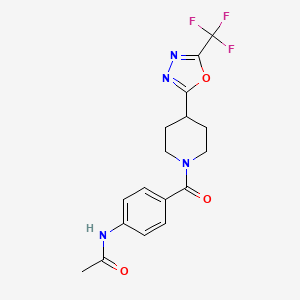
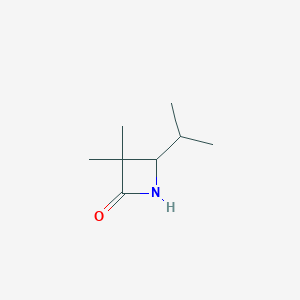
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)
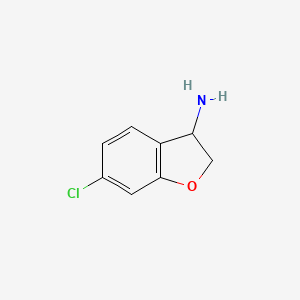
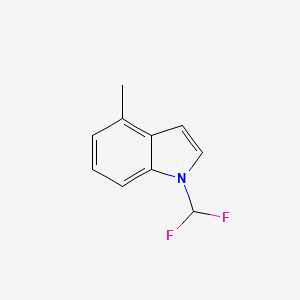
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
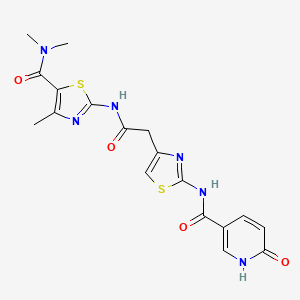
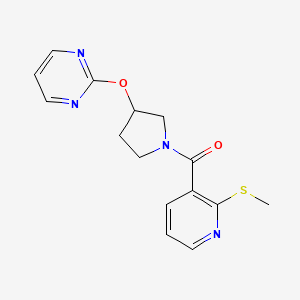
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)